REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][N:9]=1.ClC1C=CC=CC=1Cl>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][N:9]=1 |f:3.4.5|
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Name
|
1-(2-bromophenyl)-3,4-dihydroisoquinoline
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Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)C1=NCCC2=CC=CC=C12
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
86.9 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 180° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
CUSTOM
|
Details
|
After the solvent had been removed
|
Type
|
CUSTOM
|
Details
|
the product was obtained as a yellow oil
|
Type
|
CUSTOM
|
Details
|
The yield at a purity of approx. 99.0%
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC=C1)C1=NC=CC2=CC=CC=C12
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |